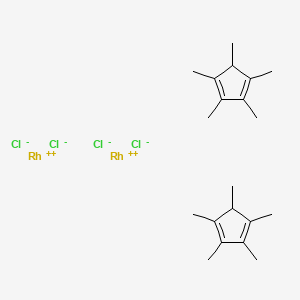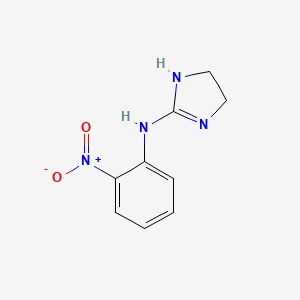![molecular formula C9H7ClO4 B15300996 Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
Methyl 3-[(chlorocarbonyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(chlorocarbonyl)oxy]benzoate, also known as 3-chlorocarbonylbenzoic acid methyl ester, is a chemical compound with the molecular formula C9H7ClO4 and a molecular weight of 214.6 g/mol . This compound is primarily used as a building block in proteomics research and various chemical syntheses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-[(chlorocarbonyl)oxy]benzoate can be synthesized through the esterification of 3-chlorocarbonylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction typically involves refluxing the reactants for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[(chlorocarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorocarbonyl group can be substituted with other nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to form 3-chlorocarbonylbenzoic acid and methanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoates such as amides or esters.
Hydrolysis: The primary products are 3-chlorocarbonylbenzoic acid and methanol.
Reduction: The major product is 3-hydroxymethylbenzoate.
Aplicaciones Científicas De Investigación
Methyl 3-[(chlorocarbonyl)oxy]benzoate is widely used in scientific research due to its versatility:
Mecanismo De Acción
The mechanism of action of methyl 3-[(chlorocarbonyl)oxy]benzoate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorocarbonyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, making it a valuable intermediate in chemical syntheses . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Methyl 3-[(chlorocarbonyl)oxy]benzoate can be compared with other similar compounds such as:
Methyl 4-[(chlorocarbonyl)oxy]benzoate: Similar in structure but with the chlorocarbonyl group at the para position.
Methyl 2-[(chlorocarbonyl)oxy]benzoate: Similar in structure but with the chlorocarbonyl group at the ortho position.
Methyl 3-[(bromocarbonyl)oxy]benzoate: Similar but with a bromine atom instead of chlorine in the carbonyl group.
The uniqueness of this compound lies in its specific reactivity and the position of the chlorocarbonyl group, which influences its chemical behavior and applications .
Propiedades
Fórmula molecular |
C9H7ClO4 |
|---|---|
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
methyl 3-carbonochloridoyloxybenzoate |
InChI |
InChI=1S/C9H7ClO4/c1-13-8(11)6-3-2-4-7(5-6)14-9(10)12/h2-5H,1H3 |
Clave InChI |
ODWYTEUMGMKEDB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)OC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-methyl (1R,3S,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B15300929.png)





![Ethyl 3-cyclooctyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300965.png)

![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)


![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)

